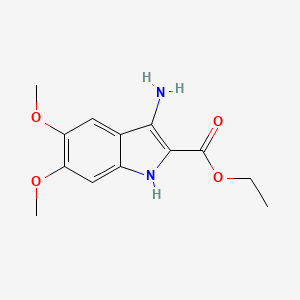

3-氨基-5,6-二甲氧基-1H-吲哚-2-甲酸乙酯

描述

Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The numbering order of the indole molecule is presented in Fig. 1 . According to Fig. 1, the indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Physical And Chemical Properties Analysis

The molecular formula of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is C13H16N2O4 . Its average mass is 264.277 Da and its monoisotopic mass is 264.110992 Da .科学研究应用

Anticancer Activity

Indole derivatives, including ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, have been found to be biologically active compounds for the treatment of cancer cells . For instance, Vinblastine, an indole alkaloid, is used for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . They can be used in the development of new drugs to combat microbial infections.

Treatment of Mental Disorders

Reserpine, an indole alkaloid, is utilized in the treatment of severe agitation in patients that have mental disorders .

Antihypertensive Activity

Indole alkaloids like Reserpine and Ajmalicine are used in the treatment of high blood pressure .

Antiviral Activity

Indole derivatives have shown antiviral properties . They can be used in the development of new antiviral agents.

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . They can be used in the development of new anti-inflammatory drugs.

Antioxidant Activity

Indole derivatives have shown antioxidant properties . They can be used in the development of new antioxidant drugs.

Antidiabetic Activity

Indole derivatives possess antidiabetic properties . They can be used in the development of new antidiabetic drugs.

作用机制

Target of Action

Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents . .

Result of Action

The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to exhibit a wide range of biological activities , suggesting that they could have diverse effects at the molecular and cellular level.

未来方向

属性

IUPAC Name |

ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-4-19-13(16)12-11(14)7-5-9(17-2)10(18-3)6-8(7)15-12/h5-6,15H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIAZGKXCGSIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate | |

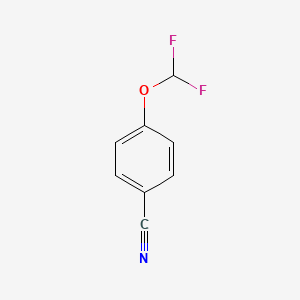

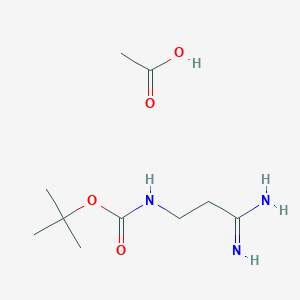

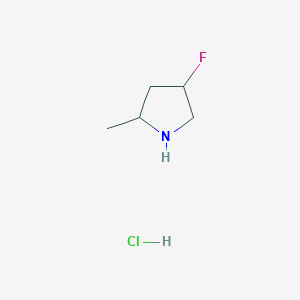

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2429633.png)

![2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2429634.png)

![N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide](/img/structure/B2429640.png)

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429643.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2429645.png)

![4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid](/img/structure/B2429649.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2429655.png)